molecular formula C23H22FN3O2 B12507521 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one

3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one

Cat. No.: B12507521
M. Wt: 391.4 g/mol
InChI Key: GCCYIRGATYGYKP-UHFFFAOYSA-N
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Description

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one is a complex organic compound that features a quinoline and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .

Scientific Research Applications

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one lies in its combined quinoline and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .

Properties

Molecular Formula

C23H22FN3O2

Molecular Weight

391.4 g/mol

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one

InChI

InChI=1S/C23H22FN3O2/c1-2-19-14-21(28)27(23(25-19)17-8-5-10-18(24)13-17)15-22(29)26-12-6-9-16-7-3-4-11-20(16)26/h3-5,7-8,10-11,13-14H,2,6,9,12,15H2,1H3

InChI Key

GCCYIRGATYGYKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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